molecular formula C8H4BrF2NOS B11813172 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole

2-Bromo-7-(difluoromethoxy)benzo[d]thiazole

Cat. No.: B11813172
M. Wt: 280.09 g/mol
InChI Key: MVQMSYYGDYQHMM-UHFFFAOYSA-N
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Description

2-Bromo-7-(difluoromethoxy)benzo[d]thiazole is a chemical compound with the molecular formula C8H4BrF2NOS. It is a member of the benzo[d]thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a bromine atom at the second position and a difluoromethoxy group at the seventh position on the benzo[d]thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole typically involves the bromination of 7-(difluoromethoxy)benzo[d]thiazole. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-(difluoromethoxy)benzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Bromo-7-(difluoromethoxy)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-7-(difluoromethoxy)benzo[d]thiazole is unique due to the presence of both bromine and difluoromethoxy groups, which can impart distinct chemical and biological properties. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug discovery .

Properties

Molecular Formula

C8H4BrF2NOS

Molecular Weight

280.09 g/mol

IUPAC Name

2-bromo-7-(difluoromethoxy)-1,3-benzothiazole

InChI

InChI=1S/C8H4BrF2NOS/c9-7-12-4-2-1-3-5(6(4)14-7)13-8(10)11/h1-3,8H

InChI Key

MVQMSYYGDYQHMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)F)SC(=N2)Br

Origin of Product

United States

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